molecular formula C19H22N2O6 B4610126 4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4610126
M. Wt: 374.4 g/mol
InChI Key: IVKDBZDUHKYNME-UHFFFAOYSA-N
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Description

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including butoxy, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxybenzene derivative followed by amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are typical in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce quinones.

Scientific Research Applications

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, thereby modulating biological pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3-methoxy-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    4-butoxy-3-methoxy-N-(2-nitrophenyl)benzamide: Similar structure but without the additional methoxy group, affecting its reactivity and applications.

Uniqueness

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-5-10-27-17-8-6-13(11-18(17)26-3)19(22)20-15-12-14(21(23)24)7-9-16(15)25-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKDBZDUHKYNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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